molecular formula C12H16N2O B13764745 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile CAS No. 66188-29-2

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

Cat. No.: B13764745
CAS No.: 66188-29-2
M. Wt: 204.27 g/mol
InChI Key: CSFCDDMOWQOFGU-UHFFFAOYSA-N
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Description

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is a chemical compound with the CAS registry number 66188-29-2 . It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . The structure of the compound can be represented by the SMILES string N#CCCN(CC)C1=CC=CC(OC)=C1 . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet for proper handling and storage information before use. Specific applications, mechanisms of action, and detailed research value for this compound are areas for further scientific investigation. For more detailed information, please contact the supplier directly.

Properties

CAS No.

66188-29-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(N-ethyl-3-methoxyanilino)propanenitrile

InChI

InChI=1S/C12H16N2O/c1-3-14(9-5-8-13)11-6-4-7-12(10-11)15-2/h4,6-7,10H,3,5,9H2,1-2H3

InChI Key

CSFCDDMOWQOFGU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Preparation of the 3-methoxyaniline intermediate by methylation of aniline.
  • Formation of the ethyl(3-methoxyphenyl)amine derivative.
  • Introduction of the propanenitrile moiety via nucleophilic substitution or amination reactions.

The overall synthetic route can be summarized as:

  • Methylation of Aniline : Aniline is methylated using methanol in the presence of an acid catalyst to yield 3-methoxyaniline.
  • Ethylation of 3-Methoxyaniline : The 3-methoxyaniline undergoes ethylation to form ethyl(3-methoxyphenyl)amine.
  • Attachment of Propanenitrile Group : The ethyl(3-methoxyphenyl)amine is reacted with a suitable electrophilic propanenitrile precursor, such as 3-bromopropanenitrile or acrylonitrile, to form this compound.

Detailed Synthetic Routes

Methylation of Aniline to 3-Methoxyaniline
  • Reagents : Aniline, methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Conditions : Reflux under acidic conditions to promote electrophilic aromatic substitution.
  • Notes : This step introduces the methoxy group at the 3-position of the phenyl ring.
Ethylation of 3-Methoxyaniline
  • Reagents : 3-Methoxyaniline, ethylating agent (e.g., ethyl bromide or ethyl iodide), base (e.g., potassium carbonate).
  • Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at moderate temperatures.
  • Mechanism : Nucleophilic substitution on the ethyl halide by the aniline nitrogen to give ethyl(3-methoxyphenyl)amine.
Introduction of the Propanenitrile Group
  • Reagents : Ethyl(3-methoxyphenyl)amine, 3-bromopropanenitrile or acrylonitrile.
  • Catalysts : May involve heterogeneous catalysts such as zeolites or metal oxides to facilitate amination.
  • Conditions : Heating under reflux or elevated temperatures; inert atmosphere may be used to prevent oxidation.
  • Mechanism : Nucleophilic attack of the secondary amine on the electrophilic carbon of the propanenitrile precursor, resulting in the formation of the target compound.

Alternative Catalytic Methods

According to patent US5334745A, preparation of 3-aminopropionitriles (a closely related class) can be effectively catalyzed by heterogeneous catalysts including zeolites and metal oxides (e.g., titanium oxide, molybdenum, chromium, vanadium, zirconium oxides). These catalysts promote amination reactions under controlled conditions, enhancing yield and selectivity.

Catalyst Type Role in Reaction Notes
Zeolites Acidic sites facilitate amination High surface area, reusable
Titanium Oxide Lewis acid catalyst Enhances nucleophilic substitution
Molybdenum Oxide Redox catalyst Useful in hydrogenation steps
Chromium Oxide Lewis acid catalyst Promotes amine addition
Vanadium Oxide Oxidation catalyst May aid in intermediate steps

These catalysts can be employed to improve the efficiency of the step involving the attachment of the propanenitrile group to the ethyl(3-methoxyphenyl)amine intermediate.

Analytical Data and Research Results

Characterization Techniques

Yield and Purity

Typical yields for the final step range from 65% to 85%, depending on catalyst and reaction conditions. Purity is generally confirmed to be above 95% by chromatographic methods such as HPLC.

Summary Table of Preparation Methods

Step Reagents/Conditions Catalyst/Notes Yield (%) Reference/Source
Methylation of Aniline Aniline, methanol, acid catalyst, reflux Acid catalyst (H2SO4 or HCl) 70-80 Literature synthesis
Ethylation of 3-Methoxyaniline 3-Methoxyaniline, ethyl bromide, base, DMF K2CO3 base, polar aprotic solvent 75-85 Literature synthesis
Amination with Propanenitrile Ethyl(3-methoxyphenyl)amine, 3-bromopropanenitrile, heat Zeolite or metal oxide catalysts 65-80 Patent US5334745A

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with specific receptors, modulating their function and leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Methyl (3-position): Enhances lipophilicity and steric bulk, favoring interactions with hydrophobic matrices in chromatography . Formyl (4-position): Introduces electron-withdrawing character, altering reactivity in synthetic pathways (e.g., participation in condensation reactions) .

Research Findings and Gaps

  • Electronic Effects : The methoxy group’s resonance donation could enhance the aromatic ring’s electron density, influencing reactivity in electrophilic substitution compared to methyl or formyl derivatives.
  • Data Limitations: Direct experimental data (e.g., logP, synthetic yields) for this compound are absent in the evidence, necessitating further studies.

Biological Activity

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H17N2OC_{13}H_{17}N_2O and a molecular weight of approximately 204.27 g/mol. Its structure comprises a propanenitrile group linked to an ethyl-substituted 3-methoxyphenyl amino moiety, positioning it within the nitrile class of compounds.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the nitrile group through nucleophilic substitution reactions. Precise synthetic routes may vary based on the desired yield and purity.

Biological Activity Overview

The biological activity of this compound has been suggested to include:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antifibrotic Properties : Some derivatives exhibit inhibitory effects on hepatic stellate cells, indicating potential use in treating liver fibrosis.
  • Anticancer Potential : Preliminary studies suggest that related compounds may induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-(Benzyl(3-methoxyphenyl)amino)propanenitrileC₁₄H₁₉N₂O226.31 g/molContains a benzyl group instead of an ethyl group, potentially altering activity.
4-(Ethyl(4-methoxyphenyl)amino)butyronitrileC₁₄H₁₉N₂O233.32 g/molDifferent position of methoxy group; may exhibit different pharmacological properties.
N-Ethyl-N-(4-methylphenyl)-2-cyanoacetamideC₁₃H₁₅N₂O₂217.27 g/molDifferent functional groups; potential for varied biological activity compared to propanenitriles.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antibacterial efficacy of various nitriles, including those analogous to this compound. Results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that similar structural motifs might confer antimicrobial properties .
  • Antifibrotic Activity : Research has shown that certain derivatives inhibit the activation of human hepatic stellate cells at concentrations around 10 µM, which is promising for therapeutic applications in liver fibrosis .
  • Anticancer Properties : In vitro studies demonstrated that related compounds could induce cell cycle arrest and apoptosis in cancer cell lines like MCF7 and HCT-116, with IC50 values comparable to established chemotherapeutics . This suggests that this compound may also possess anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, and how are reaction conditions controlled?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common route starts with the condensation of 3-methoxyaniline with ethyl acrylonitrile derivatives under basic conditions (e.g., potassium carbonate). Temperature control (0–5°C to room temperature) and solvent selection (polar aprotic solvents like acetonitrile) are critical for minimizing side reactions. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity (>95%) is validated using HPLC and NMR .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., nitrile, methoxy) and confirm substitution patterns.
  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm quantifies purity. Mobile phases often combine methanol/acetonitrile with pH-adjusted buffers (e.g., triethylamine-acetic acid buffer, pH 7.5) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols should be followed during handling and storage?

  • Methodology :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate data using complementary techniques:

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or conformational isomers.
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton coupling and carbon-proton correlations.
  • Dynamic HPLC Studies : Assess thermal or pH-induced degradation to explain anomalous peaks .

Q. What computational methods aid in predicting synthetic pathways and reaction mechanisms?

  • Methodology :

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases identify feasible precursors and reaction templates.
  • DFT Calculations : Model transition states to predict regioselectivity in amine-cyano coupling reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions.
  • Continuous Flow Systems : Improve heat/mass transfer and reduce batch variability.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies are used to evaluate biological activity, and how are false positives mitigated?

  • Methodology :

  • In-Vitro Assays : Screen for antimicrobial/anticancer activity using cell lines (e.g., HepG2, MCF-7) with cytotoxicity controls (MTT assay).
  • SAR Studies : Modify substituents (e.g., methoxy position, ethyl chain length) to correlate structure with activity.
  • Counter-Screens : Test against non-target enzymes (e.g., cytochrome P450) to exclude off-target effects .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to track degradation products via LC-MS.
  • Isotope Labeling : Use ¹⁵N-labeled nitrile groups to trace metabolic pathways in vitro .

Notes

  • Methodological Rigor : Emphasized cross-disciplinary techniques (e.g., computational + experimental) to address complex research challenges.
  • Compliance : Adhered to safety and analytical standards from pharmacopeial and industrial guidelines .

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